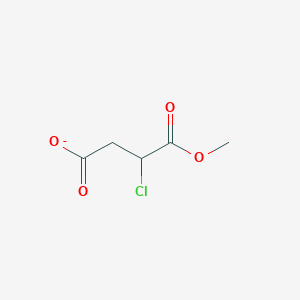
3-Chloro-4-methoxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methoxy-4-oxobutanoate is an organic compound with a molecular formula of C5H7ClO4 It is a derivative of butanoic acid and contains both chloro and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-4-oxobutanoate can be achieved through several methods. One common route involves the alkylation of methyl 4-chloro-3-oxobutanoate with various alkyl halides. For example, the reaction with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane can yield the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
3-Chloro-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Chloro-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 3-Chloro-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis.
相似化合物的比较
Similar Compounds
Methyl 4-methoxy-3-oxobutanoate: This compound is similar in structure but lacks the chloro group.
Methyl 4-chloro-4-oxobutanoate: This compound is similar but does not have the methoxy group.
Uniqueness
3-Chloro-4-methoxy-4-oxobutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to its similar compounds.
属性
CAS 编号 |
92538-43-7 |
|---|---|
分子式 |
C5H6ClO4- |
分子量 |
165.55 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7ClO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
InChI 键 |
MCMLJMMLKJFXBH-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C(CC(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

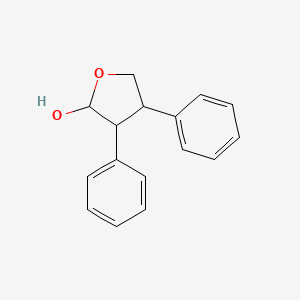
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
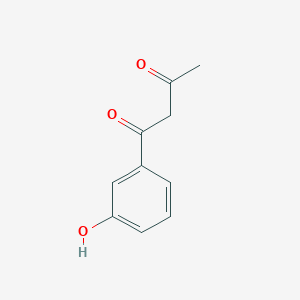
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
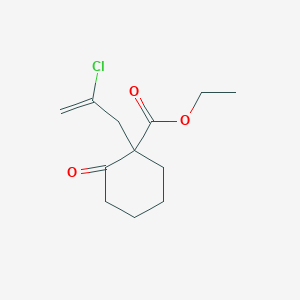
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
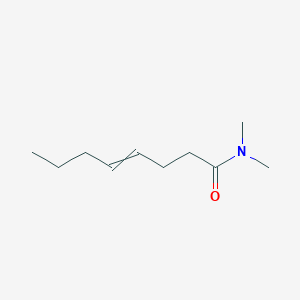
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

